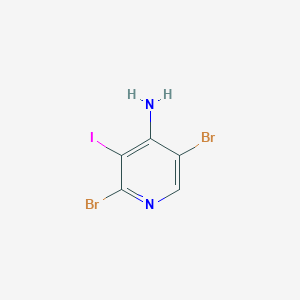

4-Pyridinamine, 2,5-dibromo-3-iodo-

Description

Structural Significance and Synthetic Challenges of Halogenated Pyridine (B92270) Scaffolds

The pyridine ring is an electron-deficient aromatic system, a characteristic that makes direct electrophilic substitution reactions, such as halogenation, challenging to control. leyan.com The introduction of halogen atoms onto the pyridine scaffold is of great structural significance as it provides synthetic handles for further functionalization, most notably through cross-coupling reactions. However, achieving regioselective halogenation of the pyridine ring is a persistent synthetic challenge. chemicalbook.com The electronic nature of the pyridine nitrogen deactivates the ring towards electrophiles and directs substitution primarily to the 3- and 5-positions. researchgate.net Introducing multiple halogens in a specific and controlled manner often requires multi-step synthetic sequences and the use of specialized reagents. lookchem.com

The synthesis of polyhalogenated pyridines can be fraught with difficulties, including harsh reaction conditions, low yields, and the formation of isomeric mixtures that are difficult to separate. google.com For instance, the direct bromination of 4-aminopyridine (B3432731) can lead to a complex mixture of products, including pyridyl-pyridinium cations, as a result of subsequent dimerization processes. researchgate.net

Strategic Importance of Precisely Substituted Pyridinamines in Chemical Research

The precise placement of substituents on a pyridine ring is crucial for modulating the molecule's biological activity and material properties. Substituted pyridinamines are key components in a vast array of biologically active compounds. sigmaaldrich.com The amino group can act as a hydrogen bond donor and acceptor, which is often critical for binding to biological targets like enzymes and receptors. nih.gov The halogen atoms, in turn, can influence the molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding interactions. chemicalbook.com

The ability to selectively introduce different halogens, such as bromine and iodine, onto the same pyridine ring, as seen in 4-Pyridinamine, 2,5-dibromo-3-iodo-, offers a powerful tool for medicinal chemists. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for sequential and site-selective cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs. chemicalbook.com

Research Rationale for Investigating 4-Pyridinamine, 2,5-dibromo-3-iodo- within Advanced Synthetic Methodologies

The research interest in a molecule as heavily substituted as 4-Pyridinamine, 2,5-dibromo-3-iodo- lies in its potential as a highly functionalized scaffold for the synthesis of novel compounds. While specific research on this particular molecule is not widely published, its structure suggests several avenues for investigation within advanced synthetic methodologies.

The presence of three distinct halogen atoms at specific positions, with two being bromine and one being iodine, alongside an amino group, makes it a prime candidate for complex, multi-step synthetic transformations. The carbon-iodine bond is generally more reactive towards catalytic cross-coupling conditions than the carbon-bromine bonds, allowing for selective functionalization at the 3-position. Subsequent reactions could then target the bromine atoms at the 2- and 5-positions. The amino group at the 4-position significantly influences the electronic properties of the ring and can direct further reactions or be a site for derivatization itself.

Therefore, the rationale for investigating this compound would be to explore its utility in:

Sequential Cross-Coupling Reactions: To build complex molecular architectures in a controlled, step-wise manner.

Medicinal Chemistry: As a starting material for the synthesis of novel kinase inhibitors or other therapeutic agents where a highly substituted pyridine core is desired. chemicalbook.com

Materials Science: For the creation of novel organic electronic materials, where the electronic properties can be fine-tuned through the attached functional groups. chemicalbook.com

Compound Data

Below are the known properties for 4-Pyridinamine, 2,5-dibromo-3-iodo-.

| Property | Value |

| IUPAC Name | 2,5-dibromo-3-iodo-4-pyridinamine |

| Molecular Formula | C₅H₃Br₂IN₂ |

| Molecular Weight | 377.80 g/mol |

| CAS Number | 2379946-90-2 |

| Canonical SMILES | C1=C(C(=C(C(=N1)Br)I)N)Br |

| InChI Key | ZSLPQODRAUGHGY-UHFFFAOYSA-N |

Detailed Research Findings

As of now, detailed peer-reviewed research studies focusing specifically on the synthesis and reactivity of 4-Pyridinamine, 2,5-dibromo-3-iodo- are limited in the public domain. However, based on the known chemistry of related polyhalogenated pyridines and aminopyridines, we can infer its likely chemical behavior and potential research applications.

The reactivity of 4-Pyridinamine, 2,5-dibromo-3-iodo- would be dominated by the three carbon-halogen bonds. The C-I bond is the most likely to undergo oxidative addition to a transition metal catalyst, making it the primary site for Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions. This would allow for the introduction of a wide variety of substituents at the 3-position. Under different reaction conditions, the C-Br bonds could be subsequently functionalized, providing a pathway to tri-substituted pyridine derivatives with a high degree of molecular complexity.

The amino group at the 4-position is a strong electron-donating group, which would activate the pyridine ring towards certain reactions and could also be a site for further chemical modification, such as acylation or alkylation, to modulate the compound's properties.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2IN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESLCZAJJJLPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)I)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300889 | |

| Record name | 2,5-Dibromo-3-iodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227268-81-6 | |

| Record name | 2,5-Dibromo-3-iodo-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-iodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridinamine, 2,5 Dibromo 3 Iodo and Analogues

Regioselective Halogenation Protocols for Aminopyridine Systems

The introduction of multiple different halogens onto a pyridine (B92270) ring necessitates a carefully planned synthetic sequence. The electronic nature of the pyridine ring, which is inherently electron-deficient, is significantly influenced by the presence of substituents. An amino group, being a strong electron-donating group, activates the ring towards electrophilic aromatic substitution and exerts a powerful directing effect, which is fundamental to the regioselective synthesis of halogenated aminopyridines.

Electrophilic Bromination Strategies for Pyridine Nuclei

The initial step in synthesizing many polyhalogenated pyridines often involves bromination. The amino group at the C-4 position of 4-aminopyridine (B3432731) strongly directs incoming electrophiles to the ortho positions (C-3 and C-5). This directing effect allows for highly regioselective dibromination.

A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction of 4-aminopyridine with a stoichiometric amount of NBS can be controlled to achieve high yields of 3,5-dibromo-4-aminopyridine, a key intermediate. google.comgoogle.comechemi.com This intermediate is pivotal in the synthesis of related compounds, such as 3,5-dibromo-4-iodopyridine (B1430625). google.comgoogle.com Detailed studies have optimized this bromination step, demonstrating its efficiency and scalability. google.comechemi.com For instance, treating 4-aminopyridine with 2.2 equivalents of NBS in carbon tetrachloride at room temperature can yield the desired 3,5-dibromo-4-aminopyridine in excellent yields. google.comgoogle.com

| Starting Material | Brominating Agent | Equivalents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Aminopyridine | N-Bromosuccinimide (NBS) | 2.2 | Carbon Tetrachloride | Room Temp, 24h | 3,5-Dibromo-4-aminopyridine | 89.6% | google.com |

| 4-Aminopyridine | N-Bromosuccinimide (NBS) | 2.1 | Carbon Tetrachloride | 25 °C, 20h | 3,5-Dibromo-4-aminopyridine | 92.1% | echemi.com |

Directed Iodination Methodologies on Halogenated Pyridines

Direct C-H iodination of pyridine rings is challenging due to the low reactivity of iodine as an electrophile. nih.govcommonorganicchemistry.com Therefore, reactions typically require an activating agent or harsh conditions. For activated systems like aminopyridines, electrophilic iodination is more feasible. Reagents such as N-iodosuccinimide (NIS) or a combination of iodine with an oxidant can be employed. commonorganicchemistry.com For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine from 2-amino-5-bromopyridine is achieved using potassium iodate as an oxidant with potassium iodide. ijssst.info This approach highlights a method for introducing iodine onto an already halogenated and activated pyridine ring.

In the context of synthesizing 4-pyridinamine, 2,5-dibromo-3-iodo-, the iodination step would likely follow an initial bromination. The substrate for iodination would be a dibrominated aminopyridine, which is less reactive than the parent aminopyridine due to the electron-withdrawing nature of the bromine atoms. Consequently, more forcing conditions or a highly reactive iodinating species might be necessary to achieve the desired transformation.

Controlled Halogenation Sequence and Positional Selectivity Considerations

The synthesis of a specific polysubstituted isomer like 4-pyridinamine, 2,5-dibromo-3-iodo- is critically dependent on the order of halogen introduction. The powerful ortho-directing effect of the C-4 amino group typically leads to initial substitution at the C-3 and C-5 positions.

Achieving the 2,5-dibromo-3-iodo substitution pattern would likely require a multi-step, directed approach. A hypothetical pathway could involve:

Initial Iodination: Selective mono-iodination of 4-aminopyridine at the C-3 position. This would require careful control of stoichiometry and conditions to prevent di-iodination.

First Bromination: The resulting 3-iodo-4-aminopyridine would then be subjected to bromination. The amino group remains the most powerful directing group, guiding the bromine to the vacant ortho-position, C-5. Steric hindrance from the adjacent iodine atom would likely disfavor substitution at C-2.

This controlled sequence leverages the interplay of electronic and steric effects of the substituents at each stage to build the desired halogenation pattern.

Diazo-Chemistry and Halogen Exchange Approaches

An alternative and powerful strategy for the site-specific installation of halogens on an aromatic ring involves the conversion of an amino group into a diazonium salt, which can then be displaced by a halide. This method, known as the Sandmeyer reaction, is particularly useful for introducing halogens at positions that are not easily accessible through direct electrophilic substitution. wikipedia.orglscollege.ac.in

Generation of Diazonium Intermediates from 4-Aminopyridine Derivatives

The diazotization of aminopyridines involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid, at low temperatures (0–5 °C). google.comrsc.orgorganic-chemistry.org This process converts the primary amino group into a diazonium salt (R-N₂⁺), an excellent leaving group.

For halogenated substrates such as 3,5-dibromo-4-aminopyridine, the diazotization proceeds effectively under these standard conditions. The amine is first dissolved in cold, concentrated acid, followed by the slow, temperature-controlled addition of an aqueous sodium nitrite solution. google.com This generates the corresponding 3,5-dibromo-4-pyridinediazonium salt intermediate in solution, ready for subsequent displacement reactions. google.comrsc.org

Halogen-Exchange Reactions for Site-Specific Halogen Installation

The Sandmeyer reaction provides a robust method for replacing the diazonium group with a halogen. wikipedia.orglscollege.ac.in To install an iodine atom, the aqueous solution of the diazonium salt is treated with a source of iodide ions, such as potassium iodide (KI). google.com This reaction often proceeds readily, sometimes catalyzed by the addition of copper salts like cuprous iodide (CuI), to yield the corresponding aryl iodide. google.comwikipedia.org

This two-step sequence of diazotization followed by Sandmeyer iodination has been successfully applied to the synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine. google.com The process offers high yields and excellent regiochemical control, as the position of the newly introduced iodine atom is predetermined by the initial position of the amino group. This methodology serves as a reliable blueprint for converting halogenated aminopyridine intermediates into more complex polyhalogenated structures. google.comgoogle.com

| Starting Material | Diazotization Conditions | Iodide Source | Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dibromo-4-aminopyridine | NaNO₂, 40% H₂SO₄, 0-3 °C | Potassium Iodide (KI) | Cuprous Iodide (CuI) | 0-5 °C, then heat | 3,5-Dibromo-4-iodopyridine | 78.0% | google.com |

| 3,5-Dibromo-4-aminopyridine | NaNO₂, HBr, 0 °C | Potassium Iodide (KI) | None specified | Reflux | 3,5-Dibromo-4-iodopyridine | 61-79% | google.com |

Metalation-Directed Functionalization in Polyhalogenated Pyridine Synthesis

The introduction of halogen atoms at specific positions on the pyridine ring can be effectively managed through metalation techniques. These methods leverage the formation of a carbon-metal bond, which can then be quenched with an electrophilic halogen source. This approach is fundamental for building complex molecules like 4-Pyridinamine, 2,5-dibromo-3-iodo-.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings collectionscanada.gc.caorganic-chemistry.org. The process involves a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation at the adjacent ortho position organic-chemistry.orgwikipedia.org. The resulting aryllithium intermediate is then trapped with an electrophile wikipedia.org.

In the context of synthesizing halogenated 4-pyridinamines, the amino group (-NH₂) or a protected derivative can act as a DMG. This group can direct lithiation to the C3 position of the pyridine ring. Subsequent quenching of the lithiated intermediate with an iodine source, such as molecular iodine (I₂), would install the iodo group specifically at the C3 position.

Key Features of DoM in Pyridine Synthesis:

High Regioselectivity: DoM allows for functionalization exclusively at the position ortho to the directing group, which is difficult to achieve with standard electrophilic substitution methods that tend to favor para- and ortho- substitution without high selectivity wikipedia.org.

Formation of Aryllithium Intermediate: The reaction proceeds through a stable aryllithium species, which maintains the acid-base interaction with the DMG while awaiting reaction with an electrophile wikipedia.org.

Applicability to Heterocycles: While metalation of pyridines can be complicated by nucleophilic addition of the organometallic reagent to the electron-deficient ring, the use of appropriate DMGs makes the DoM strategy highly efficient harvard.edu.

Halogen-metal exchange is another cornerstone of organometallic chemistry used to generate functionalized pyridines znaturforsch.comwikipedia.org. This reaction is particularly useful for precursors that are already halogenated. It involves the reaction of an organic halide with an organometallic reagent, most commonly an alkyllithium, to exchange the halogen atom for the metal wikipedia.org.

The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl, and the stability of the resulting organolithium carbanion wikipedia.org. This selectivity allows for the targeted exchange of one halogen in a polyhalogenated pyridine. For instance, starting with a 2,5-dibromopyridine derivative, it is possible to selectively perform a bromine-lithium exchange at one of the positions, followed by quenching with an electrophilic iodine source to yield a brominated iodopyridine dur.ac.ukacs.org. This pathway offers a complementary route to DoM for constructing highly substituted pyridine rings.

While alkyllithium reagents are common, their high reactivity can limit functional group tolerance. Modern organic synthesis employs a range of more advanced organometallic reagents that offer milder reaction conditions and improved selectivity beilstein-journals.orgnih.gov.

For pyridine functionalization, TMP (2,2,6,6-tetramethylpiperidyl) bases, particularly in combination with magnesium or zinc, have proven highly effective harvard.edunih.gov. Reagents like TMPMgCl·LiCl can deprotonate pyridines bearing sensitive functional groups with high efficiency and regioselectivity, often at more accessible temperatures than traditional organolithium chemistry harvard.edu. The use of organozinc and organomagnesium intermediates also facilitates subsequent cross-coupling reactions, such as Negishi coupling, further expanding the synthetic utility znaturforsch.comnih.gov. These advanced reagents provide a toolkit for overcoming the challenges associated with the electron-deficient nature of the pyridine ring, enabling the synthesis of complex, functionalized molecules znaturforsch.comnih.gov.

| Reagent Type | Common Examples | Key Advantages in Pyridine Synthesis |

| Organolithium Reagents | n-BuLi, sec-BuLi, t-BuLi | Strong basicity for effective DoM and halogen-metal exchange. |

| TMP-based "ate" bases | TMPMgCl·LiCl, TMPZnCl·LiCl | High functional group tolerance; milder reaction conditions; excellent regioselectivity. harvard.edunih.gov |

| Organosodium Reagents | n-Butylsodium | Can provide different selectivity compared to organolithiums, such as C4 deprotonation. nih.gov |

| Organozinc Reagents | R₂Zn, RZnX | Ideal for subsequent Negishi cross-coupling reactions; good functional group compatibility. znaturforsch.com |

Optimization of Synthetic Parameters for Halogenated Pyridinamine Production

The successful synthesis of polyhalogenated pyridinamines is highly dependent on the careful control of reaction parameters. Solvent systems and temperature play crucial roles in dictating reaction outcomes, yields, and selectivity, particularly when dealing with reactive organometallic intermediates.

The choice of solvent is critical in reactions involving organometallic reagents. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly used for DoM and halogen-metal exchange reactions because they effectively solvate the lithium cation, preventing aggregation and increasing the reactivity of the organometallic species.

In some cases, the addition of co-solvents or additives can dramatically alter the reaction's course or improve its efficiency. For example, chelating agents like TMEDA (tetramethylethylenediamine) can enhance the basicity of alkyllithiums and accelerate metalation. In other specialized pyridine functionalization reactions, co-solvents like methyl tert-butyl ether (MTBE) or even additives like water have been found to be pivotal for achieving high yields nih.gov. Conversely, solvent-free reaction conditions, sometimes facilitated by nanoparticle catalysts, represent an alternative approach that can offer environmental benefits and simplified procedures researchgate.net.

| Parameter | Effect on Reaction | Example Solvents/Systems |

| Polar Aprotic Solvents | Stabilize organometallic intermediates, increase reagent reactivity. | THF, Diethyl Ether |

| Co-solvents / Additives | Can enhance reactivity, alter selectivity, or be essential for high yields. | TMEDA, MTBE, H₂O nih.gov |

| Solvent-Free Conditions | Environmentally friendly, may simplify workup. | Catalysis by ZnO nanoparticles. researchgate.net |

Precise temperature control is arguably one of the most critical parameters in the synthesis of halogenated pyridines via organometallic routes. Most DoM and halogen-metal exchange reactions are conducted at very low temperatures, typically between -78 °C and -100 °C znaturforsch.com. These cryogenic conditions are necessary to:

Prevent the decomposition of the thermally unstable organolithium intermediates.

Minimize side reactions, such as the addition of the alkyllithium reagent to the pyridine ring.

Ensure kinetic control, which is often the basis for the high regioselectivity of these reactions.

In contrast, other types of halogenation reactions may require significantly different temperature profiles. For example, electrophilic halogenations or reactions involving reagents like phosphorus oxychloride can require elevated temperatures, sometimes in the range of 100 °C to over 200 °C, to overcome the low nucleophilicity of the pyridine ring google.comgoogle.com. The specific temperature protocol must be optimized for each step of the synthetic sequence to maximize the yield of the desired halogenated pyridinamine.

| Reaction Type | Typical Temperature Range | Rationale |

| Directed ortho-Metalation (DoM) | -100 °C to -78 °C | Stabilize organolithium intermediate, prevent side reactions. znaturforsch.com |

| Halogen-Metal Exchange | -100 °C to -78 °C | Ensure kinetic control and stability of the formed organometallic species. |

| Electrophilic Halogenation | Elevated (e.g., 50 °C to 250 °C) | Overcome the electron-deficient nature of the pyridine ring. google.com |

| Reaction with POCl₃/PBr₃ | Reflux / High Temperature | Drive the substitution of hydroxyl groups with halogens. google.com |

Stoichiometric Ratio Optimization for Enhanced Reaction Efficiency

The efficiency and selectivity of the synthesis of 4-pyridinamine, 2,5-dibromo-3-iodo- and its analogues are critically dependent on the precise control of the stoichiometric ratios of the reactants. The careful adjustment of these ratios is paramount in directing the electrophilic substitution reactions to achieve the desired polysubstituted pattern on the pyridine ring, while concurrently minimizing the formation of undesired byproducts. The optimization of stoichiometry is a key factor in maximizing the yield and purity of the final product.

In multi-step syntheses leading to halogenated pyridinamines, the stoichiometry at each stage—from the initial halogenation of the pyridine core to subsequent functional group interconversions—must be meticulously managed. For instance, in the synthesis of related halogenated pyridines, the molar equivalents of halogenating agents and other reagents are carefully selected to ensure complete reaction and prevent over- or under-halogenation.

A critical step often involves a diazotization reaction followed by a halogen exchange, where the stoichiometric balance between the diazonium salt, the iodide source, and any catalysts or additives directly influences the success of the transformation. For example, in a related synthesis of 3,5-dibromo-4-iodopyridine, specific molar equivalents of reagents are employed to facilitate the conversion of an amino group to an iodo group in the presence of existing bromo substituents.

The following table illustrates the stoichiometric relationships in a representative synthetic sequence for a related compound, highlighting the importance of molar ratios in achieving high yield and purity.

| Reactant 1 | Molar eq. | Reactant 2 | Molar eq. | Product | Yield (%) | Purity (%) |

| 2-amino-3-methyl-5-bromopyridine | 1.0 | Saturated Sodium Nitrite Solution | - | 2,5-dibromo-3-methylpyridine | 64-65 | - |

| 3,5-dibromo-4-aminopyridine | 1.0 | Sodium Nitrite | - | 3,5-dibromo-4-iodopyridine | 73.0-79.0 | 98.5-98.7 |

| 4-aminopyridine | 1.0 | N-bromosuccinimide (NBS) | 2.2 | 3,5-dibromo-4-aminopyridine | 89.6 | 97.8 |

The data in this table is derived from synthetic procedures for analogous compounds and serves to illustrate the principles of stoichiometric control. google.comgoogle.com

As evidenced by the data, a slight excess of the halogenating agent, such as N-bromosuccinimide (NBS), is often employed to drive the bromination reaction to completion. google.com Similarly, in subsequent steps, the molar equivalents of reagents like sodium nitrite are carefully controlled to ensure efficient diazotization without promoting side reactions. google.comgoogle.com The optimization of these ratios is a crucial aspect of process development for the synthesis of 4-pyridinamine, 2,5-dibromo-3-iodo- and its analogues, directly impacting the economic viability and environmental footprint of the manufacturing process.

Advanced Research Applications and Future Directions in Chemical Synthesis

Application as a Core Building Block in Heterocyclic Synthesis

The strategic placement of reactive sites on 4-Pyridinamine, 2,5-dibromo-3-iodo- makes it an ideal starting material for the construction of diverse heterocyclic systems. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under various cross-coupling conditions allows for a stepwise and site-selective introduction of substituents, paving the way for the synthesis of previously inaccessible pyridine (B92270) derivatives.

Construction of Novel Polyfunctionalized Pyridine Derivatives

The synthesis of polyfunctionalized pyridines is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The 2,5-dibromo-3-iodo-4-aminopyridine scaffold allows for sequential, regioselective functionalization through a variety of cross-coupling reactions.

The significantly weaker C-I bond at the 3-position can be selectively targeted in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, leaving the two bromine atoms untouched for subsequent transformations. This stepwise approach enables the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties, at specific positions on the pyridine ring.

Table 1: Potential Sequential Cross-Coupling Reactions of 4-Pyridinamine, 2,5-dibromo-3-iodo-

| Step | Position of Functionalization | Reaction Type | Potential Reactants | Resulting Intermediate |

| 1 | C3 | Suzuki Coupling | Arylboronic acids | 2,5-dibromo-3-aryl-4-pyridinamine |

| 1 | C3 | Sonogashira Coupling | Terminal alkynes | 2,5-dibromo-3-alkynyl-4-pyridinamine |

| 1 | C3 | Buchwald-Hartwig Amination | Primary/secondary amines | 2,5-dibromo-3-(substituted amino)-4-pyridinamine |

| 2 | C2 or C5 | Suzuki Coupling | Arylboronic acids | 5-bromo-2,3-diaryl-4-pyridinamine or 2-bromo-3,5-diaryl-4-pyridinamine |

| 2 | C2 or C5 | Stille Coupling | Organostannanes | 5-bromo-3-aryl-2-(substituted)-4-pyridinamine or 2-bromo-3-aryl-5-(substituted)-4-pyridinamine |

This selective functionalization provides a powerful tool for creating a library of novel pyridine derivatives with tailored electronic and steric properties for various applications.

Integration into Fused Azaheterocyclic Ring Systems

The ortho-positioning of the amino group and the halogen atoms in 4-Pyridinamine, 2,5-dibromo-3-iodo- facilitates the construction of fused azaheterocyclic ring systems. These structures are integral to many biologically active molecules and functional materials.

Following an initial cross-coupling reaction at the C3 position, the newly introduced substituent can undergo an intramolecular cyclization with the adjacent amino group at C4. For instance, the introduction of an ortho-functionalized aryl group via a Suzuki coupling can be followed by a palladium-catalyzed intramolecular C-N bond formation to yield pyrido[4,3-b]indole derivatives. Similarly, Sonogashira coupling with a terminal alkyne bearing a suitable functional group can lead to the formation of furo[3,2-c]pyridines or pyrrolo[3,2-c]pyridines after subsequent cyclization. The remaining bromine atoms can then be further functionalized to modulate the properties of the resulting fused system.

Role as a Precursor in the Synthesis of Complex Molecular Architectures

The high degree of functionalization in 4-Pyridinamine, 2,5-dibromo-3-iodo- makes it a valuable precursor for the synthesis of complex molecular architectures. The ability to perform multiple, distinct chemical transformations on a single scaffold is a key strategy in the efficient construction of intricate molecules.

For example, the amino group can be converted into a variety of other functional groups. Diazotization of the amine can lead to the formation of a pyridyl diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce hydroxyl, cyano, or additional halogen substituents. This further expands the synthetic utility of the core structure. The bromine atoms can also participate in lithium-halogen exchange reactions, followed by quenching with various electrophiles to introduce a wide range of substituents.

Potential in Ligand Design and Organocatalysis

Pyridine-based structures are ubiquitous as ligands in coordination chemistry and as scaffolds in organocatalysis. nih.gov The unique substitution pattern of 4-Pyridinamine, 2,5-dibromo-3-iodo- offers intriguing possibilities for the design of novel ligands and organocatalysts.

The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelate for metal centers. The halogen atoms provide points for further modification to tune the steric and electronic properties of the resulting metal complex. For instance, replacement of the halogens with bulky aryl groups via Suzuki coupling could create a sterically hindered coordination pocket, which could be beneficial for enantioselective catalysis.

In the realm of organocatalysis, the amino group can serve as a hydrogen bond donor or a basic site. The electronic properties of the pyridine ring, and thus the basicity and nucleophilicity of the nitrogen atoms, can be modulated by the nature of the substituents at the halogenated positions. This tunability is crucial for the rational design of efficient organocatalysts for a variety of chemical transformations.

Emerging Research Areas and Unexplored Reactivities for 4-Pyridinamine, 2,5-dibromo-3-iodo-

While the potential applications based on known reactivity are substantial, there remain numerous unexplored avenues of research for 4-Pyridinamine, 2,5-dibromo-3-iodo-.

One emerging area is the use of this compound in the synthesis of novel materials. The high halogen content suggests potential applications as a flame retardant or as a building block for halogen-bonded supramolecular assemblies. The polyfunctional nature of the molecule also makes it an interesting candidate for the synthesis of porous organic polymers or metal-organic frameworks with potential applications in gas storage or catalysis.

The unexplored reactivity of this compound also presents exciting opportunities. For example, the interplay between the amino group and the ortho-iodo substituent could lead to novel intramolecular rearrangements or cyclization reactions under specific conditions. Furthermore, the potential for selective activation of the C-Br bonds over each other (C2 vs. C5) through careful choice of catalyst and reaction conditions has not been thoroughly investigated and could provide an additional layer of synthetic control. The development of photochemical or electrochemical methods for the functionalization of this scaffold also represents a promising and unexplored research direction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dibromo-3-iodo-4-pyridinamine, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves sequential halogenation of 4-pyridinamine. Bromination and iodination steps require careful optimization of reaction conditions (e.g., temperature, catalysts). For regioselective bromination, directing groups like amides or sulfonates can be used to orient substituents at the 2- and 5-positions . Iodination at the 3-position may employ metal-mediated coupling (e.g., CuI catalysis) or electrophilic iodination using ICl . Purification via column chromatography or recrystallization is critical due to polyhalogenated byproducts.

Q. How can the purity and stability of this compound be validated under laboratory conditions?

- Methodological Answer : Analytical techniques include:

- HPLC-MS to confirm molecular weight and detect impurities.

- 1H/13C NMR to verify substitution patterns and assess decomposition (e.g., debromination or deiodination).

- Thermogravimetric Analysis (TGA) to evaluate thermal stability. Store under inert atmosphere (argon) at –20°C to prevent halogen loss .

Q. What safety protocols are essential for handling halogenated pyridinamines?

- Methodological Answer : Halogenated amines may release toxic fumes (e.g., HBr, HI) upon decomposition. Use fume hoods, PPE (gloves, goggles), and avoid exposure to moisture or light. Toxicity data for analogous compounds (e.g., 4-aminopyridine) suggest neurotoxic effects; follow institutional guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How can conflicting crystallographic data for halogenated pyridinamines be resolved?

- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution data or twinned crystals. Compare bond lengths and angles with structurally similar compounds (e.g., 6-bromo-2-chloro-4-iodopyridin-3-amine) to identify anomalies. Discrepancies in halogen positions may arise from disorder; apply restraints or use twin refinement in SHELX .

Q. What strategies address low yields in cross-coupling reactions involving 2,5-dibromo-3-iodo-4-pyridinamine?

- Methodological Answer : Optimize catalytic systems (e.g., Pd(PPh3)4 with Buchwald-Hartwig conditions for amination). Steric hindrance from bromine/iodine may require bulkier ligands (XPhos) or microwave-assisted heating. Alternatively, protect the amine group with Boc or Fmoc to prevent catalyst poisoning .

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites. For example, the 3-iodo position is more reactive in Sonogashira couplings due to lower bond dissociation energy compared to bromine . Validate predictions with kinetic studies using LC-MS monitoring.

Q. What are the challenges in analyzing structure-activity relationships (SAR) for this compound in kinase inhibition studies?

- Methodological Answer : The bulky halogens may sterically block binding pockets. Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding sites. Compare with non-halogenated analogs (e.g., 4-pyridinamine derivatives) to isolate electronic vs. steric effects. SAR contradictions can arise from off-target effects; validate with isoform-specific kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.